molecular formula C8H10BrClFN B6201137 1-(2-bromo-4-fluoro-5-methylphenyl)methanamine hydrochloride CAS No. 2694744-48-2

1-(2-bromo-4-fluoro-5-methylphenyl)methanamine hydrochloride

Cat. No.: B6201137
CAS No.: 2694744-48-2
M. Wt: 254.5
InChI Key:
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Description

1-(2-Bromo-4-fluoro-5-methylphenyl)methanamine hydrochloride is an organic compound with significant interest in various scientific fields. This compound is characterized by the presence of bromine, fluorine, and a methyl group attached to a phenyl ring, along with a methanamine group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-bromo-4-fluoro-5-methylphenyl)methanamine hydrochloride typically involves the following steps:

    Bromination: The starting material, 4-fluoro-5-methylphenyl, undergoes bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.

    Amination: The brominated intermediate is then subjected to amination using a suitable amine source, such as methanamine, under catalytic conditions to form the desired methanamine derivative.

    Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-4-fluoro-5-methylphenyl)methanamine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxyl, alkoxy, or amino groups, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium hydroxide or amines in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids under inert atmosphere.

Major Products:

  • Substituted phenylmethanamines
  • Biaryl compounds
  • Oxidized or reduced derivatives

Scientific Research Applications

1-(2-Bromo-4-fluoro-5-methylphenyl)methanamine hydrochloride finds applications in various scientific research areas:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing molecules with specific pharmacological profiles.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-bromo-4-fluoro-5-methylphenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The presence of halogen atoms and the methanamine group allows it to bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target, but generally, it can inhibit or activate biological processes by forming stable complexes with target molecules.

Comparison with Similar Compounds

  • 1-(2-Bromo-4-chlorophenyl)methanamine hydrochloride
  • 1-(2-Bromo-4-fluorophenyl)methanamine hydrochloride
  • 1-(2-Bromo-4-methylphenyl)methanamine hydrochloride

Comparison: 1-(2-Bromo-4-fluoro-5-methylphenyl)methanamine hydrochloride is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. This combination enhances its reactivity and specificity in chemical reactions compared to similar compounds with only one halogen atom. Additionally, the methyl group provides further differentiation, influencing its solubility and interaction with biological targets.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2-bromo-4-fluoro-5-methylphenyl)methanamine hydrochloride involves the reaction of 2-bromo-4-fluoro-5-methylbenzaldehyde with methylamine followed by reduction of the resulting imine to the amine using sodium borohydride. The amine is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "2-bromo-4-fluoro-5-methylbenzaldehyde", "methylamine", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "Step 1: 2-bromo-4-fluoro-5-methylbenzaldehyde is reacted with excess methylamine in ethanol at room temperature to form the imine intermediate.", "Step 2: Sodium borohydride is added to the reaction mixture to reduce the imine to the amine.", "Step 3: The resulting amine is dissolved in hydrochloric acid and the hydrochloride salt is precipitated by addition of diethyl ether.", "Step 4: The product is filtered and dried to obtain 1-(2-bromo-4-fluoro-5-methylphenyl)methanamine hydrochloride." ] }

CAS No.

2694744-48-2

Molecular Formula

C8H10BrClFN

Molecular Weight

254.5

Purity

95

Origin of Product

United States

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